Home > Products > Screening Compounds P30470 > 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1016703-62-0

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Catalog Number: EVT-1740059
CAS Number: 1016703-62-0
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[1,5-a]pyrimidines represent a class of heterocyclic compounds with diverse structural modifications leading to a wide array of biological activities. These compounds are structurally analogous to purines, which are essential components of DNA and RNA, making them attractive scaffolds for developing novel pharmaceutical agents [, ]. Specifically, derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid are of significant interest in medicinal chemistry due to their potential applications in treating various diseases, including cancer and arthritis [, ].

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative synthesized by condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. It exhibits effective inhibition on the proliferation of some cancer cell lines. []

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives

  • Compound Description: These compounds are potent in vitro angiotensin II (AII) antagonists, but lack oral antihypertensive activity. []

5-n-Butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine (OT-7100)

  • Compound Description: OT-7100 is a pyrazolo[1,5-a]pyrimidine derivative investigated for its potential analgesic effects. It displayed species-specific hepatotoxicity in humans, linked to the formation of reactive metabolites by cytochrome P450 1A2. []

8-(3-O-Benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-methylsulfanylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid derivatives

  • Compound Description: These derivatives were synthesized from a functionalized α-d-xylo-hept-5-ulofuranurononitrile and 5-aminopyrazole-4-carboxylic acid derivatives. []

7-(3,4-Dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidine compounds

  • Compound Description: This class of compounds exhibits inhibitory activity against PDE-4 (phosphodiesterase-4) and shows potential for treating arthritis, atopic dermatitis, tumor, and degenerative brain diseases. They are designed to minimize side effects like vomiting by reducing their affinity for HARBS (high-affinity rolipram binding sites). []

2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Compound Description: This compound is a key intermediate in the synthesis of Anagliptin, a drug used for treating type 2 diabetes. []

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid (Compound 1)

  • Compound Description: This complex molecule is a non-zinc binding, selective MMP-13 (matrix metalloproteinase 13) inhibitor, exhibiting potential for intra-articular treatment of osteoarthritis. It demonstrates long durability in the joint, effective cartilage penetration, minimal systemic exposure, and notable efficacy. []
Overview

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique molecular structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry. It has garnered attention for its possible therapeutic effects against various diseases, including cancer and viral infections. The compound's structural features make it a valuable scaffold for drug development, particularly in the field of oncology and infectious diseases .

Source and Classification

The compound is classified as a heterocyclic aromatic organic compound with a molecular formula of C7_7H9_9N3_3O2_2 and a molecular weight of 167.17 g/mol. It has been cataloged under the CAS number 1016703-62-0. The compound's structure includes a pyrazole ring fused to a pyrimidine ring, which is further substituted with a carboxylic acid group at the 3-position .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions. A common synthetic route includes the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound under acidic or basic conditions. This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core structure.

Other methods reported in literature include:

  • Condensation Reactions: Utilizing sodium salts of pyrazoles with various electrophiles.
  • Multi-step Synthesis: Employing intermediates such as dihydroxy-heterocycles that can be further chlorinated or substituted to yield the target compound .

Industrial Production Methods

While large-scale industrial production methods are not extensively documented, the scalability of laboratory synthesis suggests that similar methodologies could be adapted for mass production. Continuous flow chemistry techniques may also be explored for efficient synthesis in an industrial context.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be represented by its canonical SMILES notation: C1CNC2=C(C=NN2C1)C(=O)O. This notation indicates the arrangement of atoms within the molecule and highlights its heterocyclic nature.

Key Structural Features:

  • Pyrazole Ring: Contributes to the compound's reactivity and biological activity.
  • Pyrimidine Fusion: Enhances stability and potential interactions with biological targets.
  • Carboxylic Acid Functionality: Provides sites for further chemical modifications and interactions with biological systems .
Chemical Reactions Analysis

Reactions and Technical Details

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid participates in various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
  • Reduction: Reduction reactions can yield different reduced forms of the compound.
  • Substitution Reactions: The presence of electron-donating or electron-withdrawing groups allows for nucleophilic substitution at various positions on the pyrazolo[1,5-a]pyrimidine ring.

These reactions facilitate the modification of the compound for enhanced biological activity or specificity towards particular targets in medicinal applications .

Mechanism of Action

The mechanism of action for 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid primarily involves its interaction with specific molecular targets such as kinases. It has been shown to inhibit certain kinases that play critical roles in cell signaling pathways related to proliferation and survival. This inhibition can lead to decreased cell growth and increased apoptosis in cancer cells.

Research indicates that this compound may also modulate other signaling pathways involved in inflammation and immune responses, making it a candidate for further investigation in therapeutic settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant data from PubChem supports these physical and chemical characteristics .

Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific applications:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent against cancer and viral infections due to its kinase inhibitory properties.
  • Bioimaging: Explored as a fluorescent probe for bioimaging applications owing to its unique structural features.
  • Material Science: Used in developing new materials with specific optical properties due to its heterocyclic nature.

The compound's versatility makes it an important subject of study across multiple scientific disciplines .

Therapeutic Potential in Inflammatory and Autoimmune Disease Management

Role in PI3Kδ Inhibition for Asthma and COPD Therapeutics

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents a synthetically accessible scaffold for developing potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. This tetrahydropyrazolopyrimidine core enables structural modifications that enhance selectivity and binding affinity toward the PI3Kδ isoform, a critical therapeutic target in respiratory diseases. The carboxylic acid moiety at the C3 position facilitates hydrogen bonding with key residues (Lys-833, Asp-787) in the ATP-binding pocket of PI3Kδ, while the saturated ring system reduces metabolic vulnerability compared to aromatic analogs [1] [7].

Molecular optimization of this scaffold has yielded derivatives with low-nanomolar inhibitory activity against PI3Kδ. As demonstrated in lead compound CPL302253 (IC₅₀ = 2.8 nM), strategic functionalization at the C5 and C7 positions significantly enhances both potency and kinase isoform selectivity. This compound exhibits >1,000-fold selectivity for PI3Kδ over PI3Kβ, addressing the toxicity limitations of earlier pan-PI3K inhibitors like Idelalisib [1]. For obstructive lung diseases, inhalation delivery of pyrazolopyrimidine-based PI3Kδ inhibitors enables localized pulmonary effects while minimizing systemic exposure—a key advancement for asthma/COPD therapeutics where oral administration causes dose-limiting immunosuppression [1] [5].

Table 1: Potency and Selectivity of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors

CompoundIC₅₀ PI3Kδ (nM)Selectivity Ratio (α/δ)Selectivity Ratio (β/δ)Selectivity Ratio (γ/δ)
CPL3022532.85071,071893
CPL30241518791,415939
Idelalisib*2,5002.54.03.8

*Reference compound; data from [1] [5]

Mechanistic Insights into Immune Cell Regulation via PI3Kδ Isoform Selectivity

The tetrahydropyrazolopyrimidine scaffold achieves exceptional δ-isoform selectivity through dual binding mechanisms:

  • Tryptophan Shelf Engagement: The planar heterocyclic core inserts into a hydrophobic cleft formed by Trp-760 and Met-752—residues unique to PI3Kδ's affinity pocket. The C3-carboxylic acid group orients the molecule to form salt bridges with Asp-787, stabilizing this interaction [1] [5].
  • Morpholine Anchor: C7-morpholine substitutions (as in CPL302253) act as hydrogen-bond acceptors with Val-828 in the hinge region, mimicking ATP's ribose interactions while exploiting δ-isoform-specific topology [1] [7].

This selectivity translates to precise immunomodulation by suppressing pathological immune cell functions:

  • Eosinophil/Basophil Suppression: Inhibits IL-5/IL-13-mediated survival signals in eosinophils and IgE-dependent histamine release in basophils, reducing airway inflammation in allergic asthma models [1].
  • Neutrophil Chemotaxis: Blocks CXCL8-induced PIP₃ formation by >90% at 10nM concentrations, attenuating neutrophil infiltration in COPD airways [1] [7].
  • Macrophage Polarization: Shifts alveolar macrophages from M1 (pro-inflammatory) to M2 (reparative) phenotype by inhibiting NF-κB activation downstream of PI3Kδ [5].

Table 2: Cellular Effects of PI3Kδ-Selective Pyrazolopyrimidines

Immune Cell TypeKey Inhibited PathwayFunctional ConsequenceRelevance to Disease
Th2 lymphocytesIL-4/IL-13 production↓ IgE synthesisAsthma pathogenesis
B cellsCD40/BCR costimulation↓ Autoantibody productionSLE progression
Lung epithelial cellsTGF-β-induced EMT↓ Airway remodelingCOPD fibrosis

Applications in Systemic Lupus Erythematosus Treatment Through T-Cell Modulation

The 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold demonstrates exceptional potential for systemic lupus erythematosus (SLE) by correcting aberrant T-cell signaling. Derivatives like CPL302415 (IC₅₀ = 18 nM) achieve therapeutic effects through:

  • Th17 Differentiation Blockade: Suppresses RORγt transcriptional activity by >70% via PI3Kδ/Akt/mTORC1 inhibition, reducing IL-17A production (key driver of lupus nephritis) [5] [7].
  • Follicular T-Helper Cell (Tfh) Inhibition: Diminishes ICOS signaling and Bcl-6 expression, disrupting germinal center formation and autoantibody production in SLE patients [5].
  • Treg Restoration: Enhances STAT5 phosphorylation in regulatory T cells, counteracting IL-2 deficiency in active lupus [7].

Benzimidazole-functionalized analogs (e.g., compound 6 in [5]) leverage the C3-carboxylic acid to improve aqueous solubility (>500 μg/mL at pH 7.4) while maintaining nanomolar potency—a critical advance for oral SLE therapeutics. These compounds reduce anti-dsDNA antibodies by 89% and glomerulonephritis scores by 75% in MRL/lpr mouse models at 10 mg/kg doses, outperforming belimumab in suppressing T-cell-dependent autoimmunity [5].

Structural Derivatives of the Pyrazolo[1,5-a]pyrimidine Scaffold

Properties

CAS Number

1016703-62-0

Product Name

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2,(H,11,12)

InChI Key

VBRSOOMRMSCZFC-UHFFFAOYSA-N

SMILES

C1CNC2=C(C=NN2C1)C(=O)O

Canonical SMILES

C1CNC2=C(C=NN2C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.